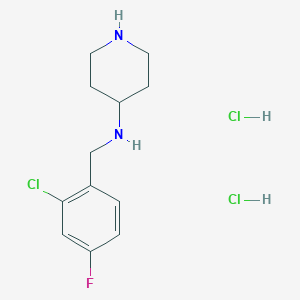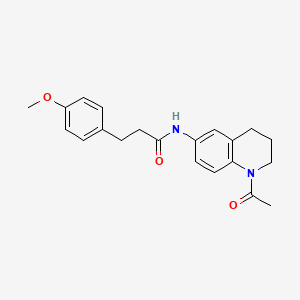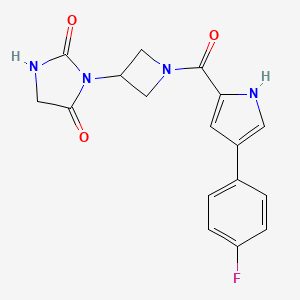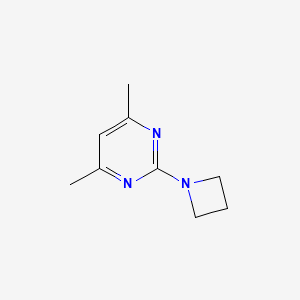
2-(Adamantan-1-yl)-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-yl)-2-methyloxirane is a compound that belongs to the class of functionally substituted oxiranes . It is synthesized by the epoxidation of unsaturated compounds of the adamantane series . Adamantane derivatives are commercially important and have diverse biological properties . They are used in the treatment of neurological conditions and type-2 diabetes, and also exhibit anti-viral abilities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid . This reaction proceeds regioselectively, forming the corresponding 2-adamantyl-5-aryl-2H-tetrazoles .Molecular Structure Analysis
The molecular structure of this compound is determined by NMR spectroscopy, mass spectrometry, and X-ray analysis . The compound is built up from an adamantane unit and a halogenophenyl ring in position 5 on the central 1,3,4-oxadiazole unit .Chemical Reactions Analysis
Adamantyl-substituted epibromohydrins, which are functionally substituted oxiranes, react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . For example, 2-(Adamantan-1-yl)-3-hydroxypropanoic acid is obtained by the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid .Scientific Research Applications
Oxidative Functionalization
2-(Adamantan-1-yl)-2-methyloxirane and its derivatives have been extensively studied for their oxidative functionalization properties. For instance, adamantane can be converted into triol and tetraol forms using methyl(trifluoromethyl)dioxirane in solution. This highlights its potential for selective polyoxyfunctionalization of hydrocarbons, an important process in organic synthesis (Mello et al., 1990).
Epoxidation Applications
The compound has been utilized in the epoxidation of enol ethers, leading to the formation of spirooxiranes with high yields. This demonstrates its effectiveness in synthesizing valuable organic compounds through selective oxidation processes (Troisi et al., 1989).
Chemiluminescence Studies
There have been studies on the chemiluminescence arising from the oxidation of adamantane by methyl(trifluoromethyl)dioxirane. These studies contribute to the understanding of the mechanism of oxygen-transfer chemiluminescence, a significant aspect in the field of chemical kinetics and reaction mechanisms (Kazakov et al., 2001).
Antioxidant and Anti-inflammatory Properties
The compound has shown potential in drug design due to its antioxidant and anti-inflammatory properties. Studies have synthesized various 2-(adamantan-1-yl)-2-oxoethyl derivatives exhibiting strong antioxidant activities, which could be significant in the development of new pharmaceutical compounds (Kumar et al., 2015).
Neuroprotective Agent Development
Research has also focused on developing fluorescent heterocyclic adamantane amines as neuroprotective agents. These derivatives have shown multifunctional neuroprotective activity, suggesting their potential application in neurological disorders and diseases (Joubert et al., 2011).
Future Directions
The future directions for the study of 2-(Adamantan-1-yl)-2-methyloxirane could involve further exploration of its biological activities, given the known antiviral properties of adamantane derivatives . Additionally, the synthetic potential of functionally substituted oxiranes could be significantly extended by introducing a conformationally rigid adamantane fragment together with various functional groups into the three-membered heterocycle .
Mechanism of Action
Target of Action
It is known that adamantane derivatives have been used in the synthesis of various biologically active compounds .
Mode of Action
It is known that functionally substituted oxiranes, including epihalohydrin analogs, containing a bulky adamantane moiety, can readily undergo three-membered ring opening with high stereo- and regioselectivity by the action of a number of nucleophiles to produce vicinal di- or trifunctional derivatives .
Pharmacokinetics
It is known that functionally substituted oxiranes were synthesized by epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid .
properties
IUPAC Name |
2-(1-adamantyl)-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(8-14-12)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBCWTRCHMASHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)
![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)
![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)


![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)